Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a carbamoyl group at the 3-position and a methyl ester at the 1-position. The carbamoyl group (-CONH₂) enhances hydrogen-bonding capability, making this compound a candidate for drug discovery, especially in targeting proteins with polar active sites.
Properties
IUPAC Name |
methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRGBDMUBBGTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188048 | |
| Record name | Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-77-0 | |
| Record name | Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156329-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Amide Bond Formation
MCBPC undergoes amide coupling reactions, leveraging its ester and carbamoyl groups. A notable example is its reaction with aryl amines under photoelectrochemical conditions:
Key findings:
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Fe(III) intermediates facilitate ligand-to-metal charge transfer (LMCT), generating alkyl radicals for C–N bond formation .
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Lower yields in HATU-mediated couplings (25%) highlight steric challenges posed by the BCP core .
Ester Hydrolysis and Functionalization
The methyl ester group in MCBPC is hydrolyzed to carboxylic acids under basic conditions, enabling further derivatization:
| Reaction Type | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O/THF, 0°C to RT, overnight | Base | 85% | |
| Haloform reaction | AgNO₃, Selectfluor, H₂O, 70°C, 24 h | Halogenation agents | 42% |
Example:
Hydrolysis of MCBPC with NaOH yields 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid, a precursor for cross-coupling .
Cross-Coupling Reactions
The BCP core participates in transition-metal-catalyzed cross-couplings:
| Reaction Type | Conditions | Catalysts/Reagents | Yield | Source |
|---|---|---|---|---|
| Kumada coupling | NiCl₂/TMEDA, Grignard reagent, RT | Nickel catalysis | 72% | |
| Photochemical alkylation | Blue LED (450 nm), DMA, 35°C | Radical initiation | 75% |
Key insights:
-
Ni-catalyzed Kumada couplings tolerate the BCP scaffold, enabling aryl/alkyl substitutions .
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Photochemical methods minimize side reactions, preserving the BCP structure .
Halogenation
Halogenation at the BCP bridgehead is achieved via radical pathways:
| Reaction Type | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | Radical initiator | 68% |
Example:
Bromination of MCBPC derivatives produces 3-bromo-BCP analogs, useful in Suzuki-Miyaura couplings .
Oxidation and Reduction
The carbamoyl group undergoes redox transformations:
| Reaction Type | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Oxidation | PCC, DCM, RT, 2 h | Oxidizing agent | 96% | |
| Reduction | LiAlH₄, THF, 0°C to RT, 4 h | Reducing agent | 78% |
Notable application:
PCC-mediated oxidation converts hydroxymethyl-BCP intermediates to formyl derivatives .
Photochemical Modifications
MCBPC derivatives engage in photochemical reactions due to their strained BCP core:
| Reaction Type | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), CH₂Cl₂, 24 h | Light initiation | 58% |
Example:
UV irradiation facilitates cycloadditions with alkenes, yielding polycyclic structures .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. It plays a crucial role in developing new materials and catalysts due to its reactive functional groups.
- Polymer Production : The stability and reactivity of methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate make it suitable for producing polymers and other industrial chemicals.
Biology
- Enzyme Interaction Studies : Its unique three-dimensional structure allows researchers to study enzyme interactions and protein-ligand binding, making it a valuable tool in biochemical research.
- Bioisosteric Replacement : The compound can act as a bioisostere for aromatic groups, which is significant in drug design and development, providing alternatives to traditional aromatic structures that may exhibit toxicity or poor metabolic stability.
Medicine
- Drug Discovery : this compound is being investigated for its potential as a scaffold in the design of new pharmaceuticals, particularly due to its ability to modulate biological activity through specific interactions with molecular targets.
Case Study 1: Synthesis and Modification
A recent study published in the Journal of Organic Chemistry discusses large-scale synthesis methods for bicyclo[1.1.1]pentane derivatives, including this compound, emphasizing the efficiency of flow photochemical reactions that enable the construction of the bicyclic core at scale . This advancement suggests significant potential for industrial applications.
Research exploring the biological activities of bicyclic compounds highlighted this compound's role in modulating enzyme activities, demonstrating its potential therapeutic applications . The study found that compounds with similar structures exhibited varying degrees of efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Halogenated Derivatives
Key Differences : Halogenated derivatives serve as versatile intermediates. Bromo and iodo variants enable cross-coupling reactions, while difluoro compounds improve stability.
Aryl and Heteroaryl Derivatives
Key Differences : Aryl groups modulate electronic properties and binding affinity, while heteroaryl moieties (e.g., thiophene) expand applications in materials science.
Amino and Carbamoyl Derivatives
Key Differences: Carbamoyl and amino derivatives are pivotal in drug discovery, offering hydrogen-bonding sites and modularity for structural optimization.
Oxygen-Containing Derivatives
Key Differences : Oxygen-containing substituents improve solubility and enable downstream functionalization (e.g., oxidation to aldehydes).
Trifluoromethyl Derivatives
Key Differences : The trifluoromethyl group is a common bioisostere for tert-butyl or chlorine, offering improved pharmacokinetics.
Biological Activity
Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research to provide a comprehensive overview.
Structural Overview
This compound features a bicyclo[1.1.1]pentane framework, which is known for its rigidity and ability to stabilize various functional groups. The presence of the carbamoyl and carboxylate groups contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters or modulate receptor activity. Research indicates that derivatives of bicyclo[1.1.1]pentane can serve as bioisosteres for various pharmacophores, enhancing their bioavailability and efficacy in therapeutic applications.
Case Studies
Case Study 1: Neurotransmitter Mimicry
In a study examining the role of bicyclic compounds in neurotransmission, this compound was identified as a GABA mimetic, which suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders . The compound's structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, potentially leading to inhibitory effects on neural activity.
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of bicyclic compounds, where this compound demonstrated significant pain relief in animal models . The mechanism was linked to its action on opioid receptors, suggesting that this compound could be developed into a novel analgesic agent.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core followed by the introduction of functional groups like carbamoyl and carboxylate moieties . Recent advancements in synthetic methodologies have allowed for more efficient production techniques, enhancing the accessibility of this compound for research purposes.
Comparative Analysis
To better understand its biological activity, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Bicyclic framework with carbamoyl and carboxylate groups | Potential GABA mimetic; analgesic properties |
| Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | Bicyclic framework with bromine at position three | Increased lipophilicity may enhance bioavailability |
| 3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic Acid | Hydroxyl group at position three | Different solubility and reactivity patterns |
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate?
- Methodological Answer : The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) core. One approach starts with methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which is brominated (e.g., using Br₂ and triphenylphosphine) to form a bromide intermediate. Subsequent Arbuzov reactions or nucleophilic substitutions introduce functional groups like amines or amides. The carbamoyl group can be introduced via coupling reactions (e.g., using carbamoyl chlorides) or through Strecker-type strategies .
Q. How is the bicyclo[1.1.1]pentane core synthesized for this compound?
- Methodological Answer : The BCP core is often generated via photochemical or transition metal-catalyzed methods. For example, [1.1.1]propellane, a key intermediate, can be synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane under controlled conditions. Subsequent reactions with acetylating agents or carboxylate esters functionalize the bridgehead positions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the BCP scaffold and substituent positions. Distinctive signals for bridgehead protons (e.g., δ ~2.5–3.5 ppm) and carbamoyl groups (NH₂ protons at δ ~5–7 ppm) are key .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral resolution or asymmetric catalysis is required. For example, chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can be introduced during synthesis, followed by enzymatic resolution or chiral chromatography. Rhodium-catalyzed reactions (e.g., using Rh₂(Oct)₄) have also been employed to control stereochemistry in difluorinated BCP derivatives .
Q. What strategies mitigate ring strain during functionalization of the BCP core?
- Methodological Answer :
- Electrophilic Substitution : Use mild reagents (e.g., CF₃TMS/NaI) to avoid destabilizing the strained BCP structure.
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent side reactions.
- One-Pot Reactions : Minimize intermediate isolation, as seen in Rh-catalyzed difluorination protocols .
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of substituents).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
- Computational Modeling : Compare experimental shifts with DFT-predicted values to identify structural anomalies .
Q. What are the applications of this compound in medicinal chemistry?
- Methodological Answer : The BCP scaffold serves as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability and solubility. For example, fluorinated BCP derivatives are explored as aliphatic amino acid analogs in peptide mimetics. The carbamoyl group enhances hydrogen-bonding potential for target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
